molecular formula C14H24N2O4S B2926113 N-(1-Ethylsulfonylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-60-3

N-(1-Ethylsulfonylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2926113
CAS No.: 2361821-60-3
M. Wt: 316.42
InChI Key: PSXVRMQIJLLYBK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together . This can be determined using various spectroscopic methods, such as NMR .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the molecular level to produce a certain effect . This is particularly relevant for compounds that have biological activity.

Safety and Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact . This information is typically available in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-(1-ethylsulfonylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4S/c1-4-13(17)16-8-6-12(7-9-16)14(18)15-11(3)10-21(19,20)5-2/h4,11-12H,1,5-10H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXVRMQIJLLYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(C)NC(=O)C1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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